Jatrophone

Description

Jatrophon has been reported in Jatropha elliptica, Jatropha multifida, and Jatropha gossypiifolia with data available.

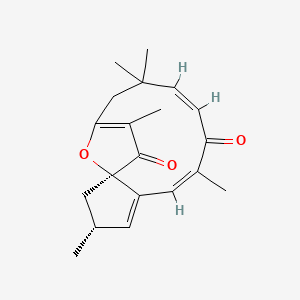

RN refers to (2R-(2R*,3aR*,9E,12Z))-isomer; structure

Structure

2D Structure

Properties

CAS No. |

29444-03-9 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1R,3R,6Z,9E)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione |

InChI |

InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6+,13-9-/t12-,20+/m0/s1 |

InChI Key |

MJNNONLDVCCGCA-ZQHAHMAHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@]23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C |

Canonical SMILES |

CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jatrophone; Jatropha principle; NSC 135037; NSC-135037; NSC135037; |

Origin of Product |

United States |

Foundational & Exploratory

Jatrophone: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophone, a macrocyclic diterpene, has garnered significant interest in the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin, Jatropha gossypiifolia. The document details experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it elucidates the biosynthetic pathway of this compound in plants and its pharmacological mechanism of action, particularly its role in inhibiting the PI3K/Akt/NF-κB signaling pathway in cancer cells. Quantitative data on the distribution of related compounds in Jatropha species are presented in tabular format for comparative analysis. This guide is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.

Natural Source and Plant Origin of this compound

This compound is a naturally occurring diterpenoid compound predominantly found in plants belonging to the genus Jatropha within the Euphorbiaceae family.[1] The name Jatropha is derived from the Greek words "iatros" (physician) and "trophe" (food), alluding to the medicinal uses of these plants.[2]

The primary and most widely reported natural source of this compound is Jatropha gossypiifolia , commonly known as bellyache bush.[3][4] Various parts of this plant have been found to contain this compound, with the highest concentrations typically isolated from the roots and stem bark .[1][5][6] Other related compounds, such as jatropholones, have also been isolated from this species.[3]

While J. gossypiifolia is the principal source, this compound and its derivatives have also been identified in other Jatropha species, including:

-

Jatropha curcas (Physic Nut): While more known for its oil-rich seeds and the presence of phorbol esters, some studies have reported the presence of this compound in this species as well.

-

Jatropha elliptica : This species is also a known source of this compound.[7]

-

Jatropha podagrica : Bioactive compounds have been isolated from the stem bark of this species.[8]

Quantitative Data on Phytochemicals in Jatropha Species

The concentration of this compound and other phytochemicals can vary depending on the plant species, the specific part of the plant, and the extraction method employed. The following tables summarize quantitative data on the yields of various extracts and the content of total phenolics and flavonoids from Jatropha species, providing a comparative overview for researchers.

Table 1: Yields of Extracts from Jatropha gossypiifolia Leaves

| Extraction/Fractionation | Yield (%) |

| Crude Ethanolic Extract | 19.3 |

| Hexane Fraction | 1.8 |

| Chloroform Fraction | 2.5 |

| Ethyl Acetate Fraction | 1.1 |

| Butanol Fraction | 3.2 |

| Aqueous Fraction | 10.7 |

Data adapted from a study on the in vitro anticoagulant and antioxidant activities of Jatropha gossypiifolia leaves.

Table 2: Total Phenolic and Flavonoid Content in Jatropha gossypiifolia Extracts

| Plant Part | Extraction Method | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) |

| Leaf | Maceration | 42.62 ± 1.11 | 11.04 ± 0.59 |

| Leaf | Homogenizer Assisted | 49.05 ± 0.82 | 6.97 ± 0.32 |

| Stem Bark | Maceration | 48.40 ± 0.56 | 12.71 ± 0.10 |

| Stem Bark | Homogenizer Assisted | 62.83 ± 2.05 | 17.63 ± 0.34 |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data from a comparative study on the chemical composition and biological properties of Jatropha species.[9]

Table 3: Quantification of this compound in a "Cachaça" Preparation of Jatropha elliptica

| Parameter | Value |

| Linearity Range | 16.24 - 81.20 µg/mL |

| Recovery | 98.99 - 99.89% |

| Method | HPLC-UV |

This table presents validation data for a specific analytical method for this compound quantification.[7]

Experimental Protocols

Extraction and Isolation of this compound from Jatropha gossypiifolia Roots

This protocol describes a general procedure for the extraction and isolation of this compound based on common phytochemical methodologies.

Materials and Reagents:

-

Dried and powdered roots of Jatropha gossypiifolia

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography (60-120 mesh)

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered root material with n-hexane at room temperature for 48-72 hours to remove non-polar compounds.

-

Filter the extract and repeat the maceration process with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

The marc (plant residue) is then air-dried and subsequently extracted with a more polar solvent such as methanol or a mixture of dichloromethane and methanol (1:1, v/v) using the same maceration process.[1]

-

Concentrate the polar extract to yield the crude polar extract containing this compound.

-

-

Fractionation using Column Chromatography:

-

Prepare a silica gel column packed using the slurry method with n-hexane.

-

Adsorb the crude polar extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[8]

-

Collect fractions of a fixed volume (e.g., 20-30 mL).

-

-

Monitoring and Purification:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).

-

Visualize the spots under UV light or by using an appropriate staining reagent.

-

Combine the fractions that show a prominent spot corresponding to this compound.

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.[10]

-

-

Characterization:

-

Characterize the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Biosynthetic and Pharmacological Signaling Pathways

Biosynthesis of this compound

This compound belongs to the jatrophane class of diterpenes. Its biosynthesis in plants follows the general terpenoid pathway, starting from the precursor geranylgeranyl diphosphate (GGPP).[11] The key steps involve the cyclization of GGPP, catalyzed by specific enzymes.

The initial and committed step in the biosynthesis of many diterpenes in the Euphorbiaceae family is the conversion of GGPP to casbene, a reaction catalyzed by casbene synthase .[12][13] Casbene is considered a crucial precursor for the formation of the jatrophane skeleton.[14] Subsequent modifications, including oxidations and rearrangements, are likely mediated by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.[11][15]

Proposed Biosynthetic Pathway of this compound

Caption: A simplified proposed biosynthetic pathway for this compound.

Pharmacological Signaling Pathway: Anticancer Mechanism

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) signaling pathway .[8] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.

By down-regulating the expression levels of PI3K, Akt, and NF-κB, this compound can:

-

Induce cell cycle arrest.

-

Promote apoptotic and autophagic cell death.

-

Inhibit cancer cell migration and proliferation.

This makes this compound a promising candidate for further investigation as an anticancer agent, particularly in the context of drug-resistant cancers.

This compound's Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.

Conclusion

This compound, primarily sourced from Jatropha gossypiifolia, is a diterpene with significant potential in oncology research. This guide has provided a comprehensive overview of its natural origins, methods for its extraction and isolation, and its molecular mechanism of action against cancer cells. The presented protocols and pathway diagrams serve as a valuable resource for scientists and researchers aiming to further explore the therapeutic applications of this promising natural compound. Future research should focus on optimizing extraction yields, elucidating the complete biosynthetic pathway, and conducting preclinical and clinical studies to validate its efficacy and safety as a potential anticancer drug.

References

- 1. Jatropha gossypiifolia L. (Euphorbiaceae): A Review of Traditional Uses, Phytochemistry, Pharmacology, and Toxicology of This Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. tropical.theferns.info [tropical.theferns.info]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jsmcentral.org [jsmcentral.org]

- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring casbene synthase in Jatropha curcas tissues using targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering low phorbol ester Jatropha curcas seed by intercepting casbene biosynthesis [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Jatrophone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Jatrophone, a macrocyclic diterpene, exerts its anticancer effects. This compound, isolated from plants of the Jatropha genus, has demonstrated significant cytotoxic and anti-proliferative activities across a range of cancer cell lines.[1][2] This guide synthesizes current research to detail its impact on critical signaling pathways, cell cycle regulation, and the induction of programmed cell death, presenting the data and methodologies essential for advanced cancer research and drug development.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been established across multiple studies, demonstrating its efficacy at low micromolar concentrations. These findings underscore this compound's potential as a promising anticancer compound.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [3][4][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer (MSL) | ~2.0 | [1] |

| MDA-MB-157 | Triple-Negative Breast Cancer (MSL) | ~3.5 | [1] |

| Hep G2 1886 | Hepatocellular Carcinoma | 3.2 | [6][7] |

| AGS | Stomach Cancer | 2.5 | [6][7] |

| HeLa | Cervical Cancer | 5.13 | [6][7] |

| WiDr | Colon Cancer | 8.97 | [6][7] |

| U87MG | Glioblastoma | 4.8 (for 49.5% apoptosis) | [8] |

| A172 | Glioblastoma | 4.8 (for 57.7% apoptosis) | [8] |

Core Mechanisms of Action

This compound's anticancer activity is multifactorial, involving the induction of cell cycle arrest and programmed cell death through multiple mechanisms.

This compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, a common mechanism for anticancer agents.[3] In doxorubicin-resistant breast cancer cells (MCF-7/ADR), treatment with this compound led to a significant arrest in the S and G2/M phases of the cell cycle.[3][4][9] This arrest prevents DNA synthesis and mitosis, ultimately inhibiting cell proliferation. Specifically, after a 48-hour treatment, the cell population in the G0/G1 phase decreased while populations in the S and G2/M phases increased, indicating a blockage at these checkpoints.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7/ADR Cells

| Cell Cycle Phase | Control (%) | This compound-Treated (%) | Reference |

| G0/G1 | 46.21 ± 2.7 | 34.83 ± 1.9 | [3] |

| S | 24.83 ± 2.01 | 30.17 ± 1.95 | [3] |

| G2/M | 28.96 ± 2.4 | 34.99 ± 1.8 | [3] |

This compound is a potent inducer of programmed cell death. In glioblastoma cells (U87MG and A172), treatment with 4.8 µM this compound for 72 hours dramatically increased the apoptotic population to 49.5% and 57.7%, respectively, compared to minimal apoptosis in control cells.[8] This apoptotic induction is mediated by suppressing key inhibitor of apoptosis proteins (IAPs) like survivin and XIAP.[8] The suppression of survivin leads to an increased Bax/Bcl-2 ratio, promoting the mitochondrial pathway of apoptosis.[8] Furthermore, in resistant breast cancer cells, this compound induces both early and late-stage apoptosis as well as autophagic cell death, highlighting its ability to overcome resistance mechanisms.[3][4][5]

Molecular Signaling Pathways

This compound's effects on cell survival, proliferation, and migration are rooted in its ability to modulate critical oncogenic signaling pathways.

The PI3K/Akt/NF-κB pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is often aberrantly activated in cancer.[3] this compound has been shown to significantly down-regulate the expression levels of key proteins in this pathway, including PI3K, phosphorylated Akt (p-AKT), and NF-κB, in resistant breast cancer cells.[3][4][5][10] By inhibiting this pathway, this compound effectively cuts off a crucial survival signal for cancer cells, leading to decreased proliferation and increased cell death.[[“]] This mechanism is also linked to its ability to inhibit cancer cell migration and the epithelial-mesenchymal transition (EMT).[4][5]

The Wnt/β-catenin signaling pathway plays a critical role in tumor progression, particularly in highly chemoresistant triple-negative breast cancers (TNBC).[12] this compound interferes with this pathway by reducing the levels of non-phosphorylated (active) β-catenin, without affecting total β-catenin levels.[1][12] This leads to the decreased expression of canonical Wnt target genes such as AXIN2, HMGA2, MYC, and CCND1, which are essential for proliferation.[1][12] By targeting this pathway, this compound can inhibit the proliferation and migration of TNBC cells.[12][13]

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells.[14] This redox imbalance plays a dual role: at moderate levels, ROS can promote proliferation and survival, while at high levels, they induce oxidative stress and cell death.[14][15] While direct studies extensively detailing this compound's effect on ROS are limited, a related compound, Jatrogossone A, has been identified as an inducer of mitochondrial ROS, leading to G2/M cell cycle arrest and apoptosis.[16] This suggests that the induction of excessive oxidative stress could be another potential mechanism for this compound's cytotoxicity, representing a promising area for further investigation.

Experimental Protocols & Workflows

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.

This technique is used to measure the expression levels of specific proteins involved in signaling pathways (e.g., PI3K, Akt, NF-κB).

-

Cell Lysis: Cells are treated with this compound and then lysed using a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[17]

-

Protein Quantification: The total protein concentration in the lysate is determined using a BCA Protein Assay Kit.[3][17]

-

SDS-PAGE: Equal amounts of protein (e.g., 35 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[3][17]

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

-

Detection: The protein bands are visualized using a chemiluminescent reagent (e.g., Luminol) and captured on X-ray film or with a digital imager.[17]

References

- 1. The natural compound this compound interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 3. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of this compound an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of glioma cell viability by this compound via NF-κB down-regulation and apoptosis inhibitor up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. The natural compound this compound interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. origene.com [origene.com]

Biological activities of Jatrophone diterpenoid

An In-depth Technical Guide on the Biological Activities of Jatrophone Diterpenoids

Introduction

This compound is a macrocyclic diterpenoid first isolated from Jatropha species, a genus within the Euphorbiaceae family.[1][2] These plants have a history of use in traditional medicine across Africa, Asia, and Latin America.[1] this compound (C₂₀H₂₄O₃) and its derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities, particularly their anticancer properties.[3][4] Diterpenes, in general, are recognized for their ability to modulate various cellular pathways, and some, like paclitaxel, have been developed into successful pharmaceuticals.[1][5] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antiprotozoal effects, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[3] Its efficacy has been noted even in multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead compound for developing novel cancer therapies.[2][6]

Cytotoxicity and Antiproliferative Effects

Studies have shown that this compound exhibits potent, dose-dependent cytotoxic activity against various cancer cell lines. It has been reported to have a better cytotoxic potential against certain cell lines than standard anticancer drugs like doxorubicin and tamoxifen.[3] One study highlighted its effectiveness against doxorubicin-resistant breast cancer cells (MCF-7ADR), with a low micromolar IC₅₀ value.[2][6]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | This compound IC₅₀ | Notes |

|---|---|---|---|

| MCF-7ADR | Doxorubicin-Resistant Breast Cancer | 1.8 µM | This compound was shown to overcome drug resistance.[2][6] |

| Hep G2 | Hepatocellular Carcinoma | - | Reported to have better anticancer effect than sorafenib and ATO.[4] |

| HeLa | Cervical Cancer | - | This compound showed better cytotoxic potential than curcusone B and jatropholone A.[3] |

| WiDr | Colon Cancer | - | This compound showed better cytotoxic potential than curcusone B and jatropholone A.[3] |

| VERO | Monkey Kidney Fibroblast | 0.43 µg/mL | High cytotoxicity noted against this non-cancerous cell line.[7] |

Molecular Mechanisms and Signaling Pathways

This compound's anticancer effects are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, apoptosis, and autophagy.

1. PI3K/AKT/NF-κB Pathway Inhibition: In doxorubicin-resistant breast cancer cells (MCF-7ADR), this compound was found to significantly down-regulate the expression of PI3K, AKT, and NF-κB.[2][6] The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer, leading to inhibited apoptosis and enhanced proliferation.[5] By inhibiting this pathway, this compound induces both apoptotic and autophagic cell death.[2][6]

2. Induction of Apoptosis and Autophagy: Flow cytometry analysis has confirmed that this compound induces both early and late-stage apoptosis in cancer cells.[2][6] Concurrently, it triggers autophagic cell death, a Type II programmed cell death, without causing significant necrosis.[2] This dual mechanism of inducing both apoptosis and autophagy contributes to its potent cytotoxic effects.

3. Cell Cycle Arrest and Migration Inhibition: this compound treatment leads to a significant arrest of the cell cycle in the S and G2/M phases in MCF-7ADR cells.[2][6] Furthermore, it has been shown to diminish the migratory capabilities of these resistant breast cancer cells, suggesting a potential role in preventing metastasis.[2]

Experimental Protocols: Anticancer Activity Assessment

A logical workflow is employed to characterize the anticancer effects of this compound, starting from general cytotoxicity to specific molecular mechanisms.

1. Sulforhodamine B (SRB) Assay for Cytotoxicity: This assay is used to determine cell viability and calculate the IC₅₀ value of this compound.[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7ADR) in 96-well plates and allow them to adhere.

-

Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).[2]

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

-

Measurement: Solubilize the bound dye and measure the optical density (absorbance) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Treatment: Treat cells with a predetermined concentration of this compound (e.g., the IC₅₀ value) for a set time (e.g., 48 hours).[2]

-

Harvesting: Collect the cells using trypsin and wash them with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

3. Cell Scratch (Migration) Assay: This assay assesses the effect of this compound on cell migration.[2]

-

Confluent Monolayer: Grow cells in a 6-well plate to near confluency (approx. 95%).

-

Starvation: Starve the cells in a serum-free medium for several hours to inhibit proliferation.

-

Scratch Creation: Create a uniform "scratch" or gap in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash away debris with PBS and add fresh media with or without this compound.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) to monitor cell migration into the gap.

Anti-inflammatory and Analgesic Activity

This compound and its containing fractions have demonstrated significant anti-inflammatory, antinociceptive (analgesic), and antiedematogenic (anti-swelling) properties in preclinical models.

Table 2: Anti-inflammatory and Analgesic Activity of this compound-containing Fraction

| Activity | Model | Treatment (Dichloromethane Fraction of J. isabellei) | Result |

|---|---|---|---|

| Antinociceptive | Acetic Acid-Induced Writhing (Mice) | 5 mg/kg | 54.03% reduction in writhes.[7] |

| 10 mg/kg | 66.35% reduction in writhes.[7] | ||

| Antinociceptive | Acute Arthritis (Rats) | 200 mg/kg (oral) | Significantly reduced paw elevation time (pain indicator).[8][9] |

| 10 mg/kg (intravenous) | Significantly reduced paw elevation time.[8][9] | ||

| Antiedematogenic | Acute Arthritis (Rats) | 200 mg/kg (oral) | 25.3% reduction in articular diameter (edema).[8][9] |

| 10 mg/kg (intravenous) | 32.5% reduction in articular diameter.[8][9] |

| Anti-inflammatory | LPS-induced RAW 264.7 Macrophages | Jatrophacine (IC₅₀ = 0.53 µM) | Strong inhibition of nitric oxide (NO) production.[10] |

Experimental Protocols: Anti-inflammatory Activity Assessment

1. Acetic Acid-Induced Writhing Test (Analgesic): This is a standard model for screening visceral pain.

-

Animal Dosing: Administer the test compound (this compound or fraction) to mice orally or via injection.

-

Induction: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing (stretching) response.

-

Observation: Count the number of writhes for a defined period (e.g., 20 minutes).

-

Analysis: A reduction in the number of writhes compared to a control group indicates an analgesic effect.[7]

2. Acute Arthritis Model (Anti-inflammatory and Analgesic): This model assesses both pain and swelling associated with arthritis.[8][9]

-

Induction: Induce arthritis in the ankle joint of rats by injecting an inflammatory agent (e.g., zymosan).

-

Treatment: Administer the test compound orally or intravenously.

-

Pain Assessment: Measure the paw elevation time (PET) during walking. A longer elevation time indicates more severe pain. A reduction in PET signifies an antinociceptive effect.[8][9]

-

Edema Assessment: Measure the articular diameter (AD) of the joint with a caliper at various time points. A reduction in the increase of the AD compared to the control group indicates an antiedematogenic effect.[8][9]

Antiprotozoal Activity

This compound has been evaluated for its activity against several protozoan parasites, demonstrating significant potential, particularly against the causative agents of malaria and leishmaniasis.[7]

Table 3: In Vitro Antiprotozoal Activity of this compound

| Organism | Strain | Disease | This compound IC₅₀ (µg/mL) |

|---|---|---|---|

| Plasmodium falciparum | D6 | Malaria (Chloroquine-sensitive) | 0.55[7] |

| Plasmodium falciparum | W2 | Malaria (Chloroquine-resistant) | 0.52[7] |

| Leishmania donovani | - | Leishmaniasis | < 0.4[7] |

Conclusion and Future Perspectives

This compound, a macrocyclic diterpenoid from the Jatropha genus, exhibits a wide spectrum of potent biological activities. Its demonstrated efficacy against multidrug-resistant cancer cells, mediated through the inhibition of critical survival pathways like PI3K/AKT/NF-κB, positions it as a highly promising scaffold for the development of next-generation oncology drugs.[2][5][6] Furthermore, its significant anti-inflammatory, analgesic, and antiprotozoal activities warrant further investigation for therapeutic applications in inflammatory diseases and parasitic infections.[7][8][10] Future research should focus on synthetic derivatization to enhance efficacy and reduce toxicity, comprehensive in vivo studies to validate its therapeutic potential, and the use of nanotechnology-based delivery systems to improve its bioavailability.[1] The multifaceted biological profile of this compound underscores the immense value of natural products in modern drug discovery.

References

- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of this compound an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of this compound by UFLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of this compound by UFLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jatrophacine, a 4,5- seco-rhamnofolane diterpenoid with potent anti-inflammatory activity from Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]

Jatrophone as a Wnt Signaling Pathway Inhibitor: A Technical Guide

Introduction

Jatrophone is a macrocyclic diterpene isolated from plants of the Jatropha genus, such as Jatropha isabelli and Jatropha gossypiifolia.[1][2] It has demonstrated a range of biological activities, including antitumor, cytotoxic, and anti-inflammatory properties.[2][3] Of particular interest to researchers and drug development professionals is its role as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the initiation and progression of numerous cancers, including triple-negative breast cancer (TNBC), making this compound a promising candidate for targeted cancer therapy.[2][4][5] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound interferes with the Wnt/β-catenin signaling cascade, a crucial pathway for cell proliferation and development.[1] Experimental evidence indicates that this compound exerts its inhibitory effect at a point between the Wnt receptor complex (Frizzled/LRP6) and the stabilization of β-catenin.[2][3]

In the canonical Wnt pathway's "off-state," a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its receptor, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes such as AXIN2, HMGA2, MYC, PCNA, and CCND1, which drive cell proliferation.[1][3]

Studies using Wnt reporter assays (TOPFLASH) have shown that this compound can inhibit signaling induced by the WNT3A ligand and by a constitutively active form of the LRP6 receptor.[3][6] However, it fails to inhibit signaling induced by a constitutively active, non-degradable form of β-catenin.[3][6] This pinpoints its site of action upstream of β-catenin but downstream of the receptor complex. Mechanistically, this compound treatment leads to a reduction in the levels of non-phosphorylated (active) β-catenin, without affecting the total β-catenin protein levels, ultimately suppressing the expression of Wnt target genes.[5][6]

Data Presentation: Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.0 | [2] |

| MCF-7ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [7][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.0 | [2] |

| HCC38 | Triple-Negative Breast Cancer | 2.0 | [2] |

| AGS | Stomach Cancer | 2.5 | [9][10] |

| Hep G2 | Liver Cancer | 3.2 | [9][10] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 3.5 | [2] |

| HeLa | Cervical Cancer | 5.13 | [10][11] |

| WiDr | Colon Cancer | 8.97 | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a Wnt signaling inhibitor.

Wnt Reporter (TOPFLASH) Assay

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

-

Cell Seeding: Seed human embryonic kidney (HEK293T) cells in a 24-well plate at a density of approximately 5 x 10^4 cells/well in complete growth medium (e.g., DMEM with 10% FBS).[12]

-

Transfection: After 24 hours, co-transfect the cells with a TCF/LEF-Firefly luciferase reporter plasmid (e.g., Super 8xTOPFLASH) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40) at a 10:1 ratio.[12] Use a suitable transfection reagent according to the manufacturer's protocol.

-

Wnt Pathway Activation & this compound Treatment: 24 hours post-transfection, replace the medium. To activate the Wnt pathway, transfect cells with a plasmid expressing WNT3A or a constitutively active form of LRP6 (ca-LRP6).[3] Concurrently, treat the cells with varying concentrations of this compound (e.g., 10 nM to 25 µM) or vehicle control (DMSO).[3][6]

-

Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[12] Transfer the cell lysate to a 96-well luminometer plate.

-

Data Analysis: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3] Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated controls to determine the extent of inhibition.[13]

Western Blot Analysis for β-Catenin and Target Proteins

This technique is used to detect and quantify specific proteins, such as active β-catenin and its downstream targets, in cell lysates.[14]

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., MDA-MB-231) and treat with this compound at the desired concentration (e.g., 10 µM) for 48 hours.[6]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[15] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20).[14][16]

-

Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Key primary antibodies include those against non-phosphorylated (active) β-catenin, total β-catenin, AXIN2, HMGA2, and an appropriate loading control like β-actin.[3][6]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control to determine the relative protein expression levels.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay is used to determine the effect of this compound on cell proliferation and to calculate its IC50 value.[7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7ADR) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration, typically 72 hours.[7] Include a vehicle control (DMSO).

-

Cell Fixation: After incubation, gently discard the medium and fix the cells by adding 10% cold trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[7]

-

Staining: Wash the plates several times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.[7]

-

Measurement: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound stain by adding 10 mM Tris base solution to each well.

-

Data Analysis: Measure the absorbance (optical density) at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

This compound has emerged as a significant natural product inhibitor of the oncogenic Wnt/β-catenin signaling pathway. Its ability to suppress the pathway upstream of β-catenin makes it an attractive therapeutic candidate, particularly for cancers like TNBC that are dependent on this signaling axis and often develop resistance to standard chemotherapies.[3][5] The quantitative data demonstrate its potent cytotoxic effects across multiple cancer cell lines in the low micromolar range.[2][7] The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate this compound's mechanism of action, evaluate its efficacy in various preclinical models, and explore its potential for clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The natural compound this compound interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The natural compound this compound interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of this compound an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 12. Wnt Reporter Activity Assay [bio-protocol.org]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Jatrophone's Interaction with the PI3K/Akt/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between jatrophone, a macrocyclic diterpene, and the critical PI3K/Akt/NF-κB signaling pathway. This compound has demonstrated significant potential as an anticancer agent, particularly in drug-resistant cancer models, by targeting this key cellular cascade. This document outlines the molecular mechanism, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Core Interaction: this compound as an Inhibitor of the PI3K/Akt/NF-κB Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a common feature in many cancers, contributing to tumor progression and therapeutic resistance.[1][]

This compound exerts its cytotoxic and anti-proliferative effects by inhibiting this pathway.[4][5][6][7] Studies have shown that treatment with this compound leads to a significant downregulation in the expression levels of key proteins in this cascade, including PI3K, phosphorylated Akt (p-Akt), and NF-κB.[4][5][7] This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

Quantitative Data Summary

The efficacy of this compound in targeting cancer cells, specifically doxorubicin-resistant breast cancer cells (MCF-7/ADR), has been quantified in several studies. The following table summarizes the key quantitative findings.

| Parameter | Cell Line | Value | Reference |

| IC50 | MCF-7/ADR | 1.8 µM | [4][5][6][7] |

| Cell Cycle Arrest | MCF-7/ADR | Significant arrest in S and G2/M phases | [4][5][6][7] |

| Apoptosis Induction | MCF-7/ADR | Induction of both early and late apoptosis | [4][5][6][7] |

| Autophagy Induction | MCF-7/ADR | Promotion of autophagic cell death | [4][5][6][7] |

| Inhibition of Migration | MCF-7/ADR | Diminished cell migration | [4][5] |

Signaling Pathway and this compound Interaction

The following diagram illustrates the PI3K/Akt/NF-κB signaling pathway and the inhibitory effect of this compound.

Caption: PI3K/Akt/NF-κB pathway and this compound's inhibitory action.

Experimental Protocols

This section details the key experimental methodologies employed to investigate the effects of this compound on the PI3K/Akt/NF-κB pathway.

Cell Culture and this compound Treatment

-

Cell Line: Doxorubicin-resistant human breast cancer cell line (MCF-7/ADR).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours) to assess its effects.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: MCF-7/ADR cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 72 hours.

-

Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye. The bound dye is then solubilized with 10 mM Tris base.

-

Absorbance Measurement: The optical density is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PI3K, p-Akt, Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Caption: Experimental workflow for this compound's effects on cancer cells.

Conclusion

This compound demonstrates significant promise as a therapeutic agent by effectively targeting the PI3K/Akt/NF-κB signaling pathway. Its ability to induce cytotoxicity, cell cycle arrest, apoptosis, and inhibit migration in drug-resistant cancer cells highlights its potential for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TalkMED AI Paper-TAP [tap.talkmed.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Properties of Jatropha Plant Extracts: A Technical Guide for Drug Development

Introduction

The genus Jatropha, belonging to the Euphorbiaceae family, comprises a diverse group of plants that have been utilized in traditional medicine across Africa and Asia for various ailments.[1][2] In recent years, scientific inquiry has shifted towards validating these ethnobotanical uses, particularly focusing on the potent anticancer properties of phytochemicals derived from various Jatropha species.[2][3] These plants are a rich reservoir of bioactive secondary metabolites, including diterpenoids, flavonoids, alkaloids, and triterpenoids, which have demonstrated significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[2][4][5] This technical guide provides a comprehensive overview of the current research, focusing on quantitative cytotoxic data, mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and professionals in the field of drug discovery and development.

Bioactive Compounds and Phytochemistry

The anticancer potential of Jatropha extracts is attributed to a variety of complex phytochemicals. The primary metabolites of interest are terpenoids, particularly diterpenes, which are abundant in the Euphorbiaceae family.[6][7]

-

Diterpenoids: This is the most significant class of anticancer compounds found in Jatropha.

-

Jatrophone: A macrocyclic diterpene isolated from Jatropha gossypiifolia, this compound has shown potent cytotoxic activity against breast cancer, glioblastoma, and liver cancer cells.[4][6][8]

-

Curcusones: Curcusone A, B, C, and D, isolated from the roots of Jatropha curcas, have demonstrated strong cytotoxic effects against mouse lymphoma and human cervix carcinoma cells.[1][9]

-

Jatropholones: These diterpenoids, found in J. gossypiifolia, inhibit cancer cell proliferation and induce apoptosis.[4]

-

Macrocyclic Diterpenoids: Studies on Jatropha multifida have led to the isolation of new macrocyclic diterpenoids, such as jatromultones, which exhibit significant cytotoxicity against multiple cancer cell lines, including drug-resistant ones.[10]

-

-

Other Compounds: Beyond diterpenoids, other phytochemicals like flavonoids, saponins, tannins, and alkaloids contribute to the overall bioactivity of the extracts.[2][5] For instance, curcin, a protein isolated from J. curcas, has shown notable cytotoxic activity against hepatocellular carcinoma.[11]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of Jatropha extracts and their isolated compounds has been quantified against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used. The data below is summarized from various in vitro studies.

Table 1: Cytotoxic Activity of Crude Extracts from Jatropha Species

| Jatropha Species | Plant Part | Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Citation(s) |

| Jatropha curcas | Latex | Methanolic | HepG2 (Liver) | 19.11 | [11] |

| Jatropha curcas | Root | Hexane | L5178y (Mouse Lymphoma) | 1.0 | [1][9] |

| Jatropha curcas | Root | Ethyl Acetate | L5178y (Mouse Lymphoma) | 1.1 | [1][9] |

| Jatropha curcas | Root | Ethyl Acetate | HeLa (Cervical) | 3.1 | [1][9] |

| Jatropha gossypiifolia | Root | Not Specified | T47D (Breast) | 43.57 | [12] |

| Jatropha gossypiifolia | Root | Not Specified | HeLa (Cervical) | 4.32 | [12] |

| Jatropha gossypiifolia | Not Specified | Petroleum Ether | MDA-MB-231 (Breast) | ~10-12 | [13][14] |

| Jatropha podagrica | Stem | Ethanolic (SME) | A375 (Skin Melanoma) | 5.62 ± 0.58 | [15][16] |

| Jatropha podagrica | Root | Hexane (RMH) | RAW264.7 (Macrophage) | 4.94 ± 0.25 | [15][16] |

| Jatropha podagrica | Root | Ethanolic (RME) | RAW264.7 (Macrophage) | 24.90 ± 1.06 | [15][16] |

Table 2: Cytotoxic Activity of Pure Compounds Isolated from Jatropha Species

| Compound | Jatropha Source | Cancer Cell Line | IC50 Value | Citation(s) |

| Curcin | J. curcas | HepG2 (Liver) | 36.7 µg/mL | [11] |

| Curcusone C | J. curcas | L5178y (Mouse Lymphoma) | 0.08 µg/mL | [1] |

| This compound | J. gossypiifolia | HepG2 (Liver) | 3.2 µM | [6] |

| This compound | J. gossypiifolia | HeLa (Cervical) | 5.13 µM | |

| This compound | J. gossypiifolia | WiDr (Colon) | 8.97 µM | [8] |

| This compound | J. gossypiifolia | AGS (Gastric) | 2.5 µM | [8] |

| Jatromultone D (Compound 4) | J. multifida | Various (5 lines) | 2.69 to 6.44 µM | [10] |

| Tetracyclic Triterpenoid (Compound 8) | J. gossypiifolia | RKO (Colon) | 12.5 µM | [17] |

Mechanisms of Anticancer Action

The anticancer effects of Jatropha phytochemicals are not limited to mere cytotoxicity; they involve the modulation of complex cellular signaling pathways that regulate cell cycle progression and programmed cell death (apoptosis).

Induction of Apoptosis

A primary mechanism is the induction of apoptosis. Several compounds from Jatropha have been shown to trigger this process.

-

Mitochondrial (Intrinsic) Pathway: Jatropha-derived compounds can induce apoptosis via the mitochondrial pathway.[18] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes (like caspase-9 and the executioner caspase-3), ultimately leading to cell death.[9][19]

-

Cell Cycle Arrest: Compounds isolated from J. multifida and J. gossypiifolia have been observed to arrest the cell cycle at specific phases.[10][17] For example, a jatromultone from J. multifida was found to arrest the cell cycle at the G2/M phase, while a triterpenoid from J. gossypiifolia caused G1 or S phase arrest in colon cancer cells.[10][17]

Caption: Mitochondrial pathway of apoptosis induced by Jatropha compounds.

Modulation of Key Signaling Pathways

Specific molecular targets for Jatropha compounds are being identified. This compound, for instance, has been shown to target the PI3K/Akt/NF-κB pathway, which is a critical signaling cascade for cell survival, proliferation, and inflammation.[4] By inhibiting this pathway, this compound can suppress cancer cell growth and survival mechanisms.

Caption: this compound targets the PI3K/Akt/NF-κB cell survival pathway.

Experimental Protocols and Workflows

Standardized protocols are essential for the reproducible evaluation of anticancer properties from plant extracts.

General Experimental Workflow

The process of identifying anticancer compounds from Jatropha follows a multi-step workflow, from plant collection to mechanistic studies.

Caption: A typical workflow for identifying anticancer agents from Jatropha.

Protocol: Preparation of Plant Extracts

This protocol outlines a general method for preparing extracts for biological screening.[20][21]

-

Collection and Preparation: Collect the desired plant part (e.g., roots, leaves). Wash thoroughly to remove debris. Air-dry in the shade for 7-10 days or use a hot air oven at a controlled temperature (40-50°C) until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction:

-

Weigh a specific amount of the powdered material (e.g., 300 g).

-

Macerate the powder in a suitable solvent (e.g., 80% methanol) in a large container (e.g., 1L) for 48 hours at room temperature with occasional shaking.[21] Alternative methods like Soxhlet extraction can also be used.

-

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40°C to obtain a semi-solid or crude extract.[21]

-

Storage: Store the final extract at -20°C until further use.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22][23][24]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of complete growth medium.[22][25] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Jatropha extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts at various concentrations (e.g., 0 to 400 µg/mL).[25] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve the extract).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[22]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).[22][24] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[22][26]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 N HCl, to each well to dissolve the purple formazan crystals.[22][26]

-

Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.[22] A reference wavelength of around 630 nm can be used to reduce background noise.[24]

-

Calculation: Calculate the percentage of cell viability using the formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value can then be determined by plotting cell viability against the extract concentration.

-

In Vivo Studies

While in vitro data is abundant, in vivo validation is a critical step in drug development. A study on chemically induced hepatocellular carcinoma (HCC) in a rat model demonstrated the potent antitumor activity of curcin from J. curcas.[11] The administration of curcin led to significant improvements in liver function markers and showed beneficial effects in histopathological assessments, confirming its potential to combat HCC in vivo.[11]

Conclusion and Future Perspectives

The scientific literature strongly supports the traditional use of Jatropha plants as a source of anticancer agents. A diverse array of diterpenoids and other phytochemicals from species like J. curcas, J. gossypiifolia, and J. multifida have demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. The elucidation of their mechanisms, including the induction of apoptosis via the mitochondrial pathway and the inhibition of key survival pathways like PI3K/Akt, provides a solid foundation for further investigation.

Future research should focus on:

-

Bioactivity-Guided Isolation: Systematically isolating and identifying novel compounds from less-studied Jatropha species.

-

Mechanistic Elucidation: Expanding the investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Conducting more extensive preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising isolated compounds.

-

Synergistic Studies: Exploring the potential synergistic effects of Jatropha compounds with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.

The Jatropha genus represents a valuable natural resource for the discovery of next-generation anticancer therapeutics. A continued, rigorous scientific approach will be crucial to translate this potential into clinical applications.

References

- 1. Cytotoxic Activity of Crude Extracts as well as of Pure Components from Jatropha Species, Plants Used Extensively in African Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]

- 3. ijrti.org [ijrti.org]

- 4. Jatropha gossypiifolia – HERB SOCIETY OF AMERICA: PIONEER UNIT [herbsocietypioneer.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 7. Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of this compound an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic macrocyclic diterpenoids from Jatropha multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Curcin and Latex Isolated from Jatropha Plant (Jatropha Curcas L.) [jacb.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. rsisinternational.org [rsisinternational.org]

- 14. Exploring the Anticancer Properties of Phytochemicals from Jatropha gossypiifolia [ideas.repec.org]

- 15. Anti-inflammatory and cytotoxic effects of Jatropha podagrica extracts on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and cytotoxic effects of Jatropha podagrica extracts on skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New tetracyclic triterpenoids from Jatropha gossypiifolia induce cell-cycle arrest and apoptosis in RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Jatropha-6(17),11E-diene class derivatives induce apoptosis effects in OVCAR-3 and Caov-4 ovarian cancer cell lines via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glpbio.com [glpbio.com]

- 20. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]

- 21. japsonline.com [japsonline.com]

- 22. 2.5. MTT cell proliferative assay [bio-protocol.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Frontiers | Evaluation of the in vitro antioxidant and antitumor activity of hydroalcoholic extract from Jatropha mollissima leaves in Wistar rats [frontiersin.org]

- 26. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Jatrophone: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of jatrophone, a macrocyclic diterpene with significant cytotoxic and antitumor properties. It covers the compound's historical discovery, chemical characteristics, mechanism of action, and the experimental protocols utilized in its study.

Discovery and Historical Context

This compound is a naturally occurring diterpenoid first isolated from the plant Jatropha gossypiifolia, a member of the Euphorbiaceae family.[1][2] Subsequent research has identified its presence in other Jatropha species, including Jatropha isabelli and Jatropha elliptica.[2][3][4] The initial interest in this compound was sparked by its potent cytotoxic activity against various cancer cell lines, leading to its investigation as a potential anticancer agent.[2][3] Its unique macrocyclic structure and 3(2H)-furanone ring have also made it a subject of interest for organic synthesis.[1]

Chemical Properties

This compound is characterized by its complex macrocyclic structure. Its chemical formula is C20H24O3, with a molecular weight of 312.4 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,3R,6Z,9E)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.0¹,⁵]hexadeca-4,6,9,13-tetraene-8,15-dione[4] |

| CAS Number | 29444-03-9[4] |

| PubChem CID | 6325446[4] |

| Synonyms | NSC-135037, Jatropha principle[4][5] |

Mechanism of Action and Biological Activity

This compound exhibits a broad range of biological activities, with its anticancer effects being the most extensively studied.[1][6] It has demonstrated cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapy.[7][8]

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

A key mechanism underlying this compound's anticancer activity is its ability to inhibit the PI3K/Akt/NF-κB signaling pathway.[7][8] This pathway is crucial for tumor cell growth, proliferation, invasion, and metastasis, while also inhibiting apoptosis.[1][9] this compound treatment has been shown to significantly decrease the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in cancer cells.[7][8][10]

Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.

Induction of Apoptosis and Autophagy

By inhibiting the PI3K/Akt/NF-κB pathway, this compound promotes programmed cell death in cancer cells through both apoptosis and autophagy.[7][8] Studies have shown that this compound treatment leads to an increase in both early and late apoptotic cell populations.[8]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the S and G2/M phases, in cancer cells.[7][8] This prevents the cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.

Cytotoxic Activity

This compound's cytotoxic effects have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 | [8] |

| Hep G2 1886 | Hepatocellular Carcinoma | 3.2 | [3][11] |

| HeLa | Cervical Cancer | 5.13 | [12] |

| WiDr | Colon Adenocarcinoma | 8.97 | [12] |

| AGS | Stomach Cancer | 2.5 | [11] |

Experimental Protocols

The investigation of this compound's biological activities has employed a variety of standard and advanced experimental techniques.

Isolation and Purification

This compound is typically isolated from the stem bark of Jatropha species.[3][12] The general workflow involves extraction with organic solvents followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

A common isolation procedure involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane, ethyl acetate) as the mobile phase.[12]

-

Purification: Fractions containing this compound are further purified using radial chromatography.[12]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[12]

Cytotoxicity Assays

The cytotoxic effects of this compound are commonly evaluated using the following assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]

-

SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is used to determine cell viability and proliferation.[7][8]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.[7][8]

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specific duration.

-

Cell Fixation: The cells are harvested and fixed, typically with cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.

-

Analysis: The DNA content of the cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blotting

Western blotting is employed to determine the effect of this compound on the expression levels of specific proteins, particularly those involved in the PI3K/Akt/NF-κB pathway.[7][8][10]

-

Protein Extraction: Total protein is extracted from this compound-treated and untreated control cells.

-

SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Future Perspectives

The potent anticancer activity of this compound, particularly against drug-resistant cancer cells, makes it a promising lead compound for the development of new cancer therapies.[7] Further research is warranted to explore its in vivo efficacy and safety profile in preclinical animal models. Additionally, the synthesis of this compound analogs could lead to the discovery of compounds with improved therapeutic indices.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of this compound an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. This compound | C20H24O3 | CID 6325446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholar.unhas.ac.id [scholar.unhas.ac.id]

Jatrophone's Molecular Targets in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms of jatrophone, a natural diterpene, in the context of triple-negative breast cancer (TNBC). It summarizes the current understanding of its molecular targets, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, and patients often rely on standard chemotherapy, which can lead to chemoresistance.[1][2][3] The Wnt/β-catenin signaling pathway is frequently dysregulated in TNBC and has been associated with poor patient outcomes and chemoresistance.[1][3] this compound, a natural compound isolated from Jatropha isabelli, has emerged as a promising therapeutic agent that targets this critical pathway.[1][2][3][4][5][6]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various TNBC cell lines, including mesenchymal-like (MSL), basal-like 1 (BL1), and patient-derived xenograft (PDX) cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.

Table 1: IC50 Values of this compound in Various TNBC Cell Lines

| Cell Line | TNBC Subtype | IC50 (µM) | Reference |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | ~2.0 | [1][5] |

| MDA-MB-157 | Mesenchymal Stem-Like (MSL) | ~3.5 | [1][5] |

| HCI-2 (PDX) | Naïve | ~1.0 | [1] |

| HCI-10 (PDX) | Chemoresistant | ~6.5 | [1] |

Note: The chemoresistant cell line HCI-10 and the MDA-MB-157 cell line, which both exhibit higher WNT10B expression, show reduced sensitivity to this compound.[1]

Molecular Targets and Mechanism of Action

This compound's primary mechanism of action in TNBC is the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4]

Key Molecular Interactions:

-

Upstream Inhibition: this compound interferes with the Wnt signaling pathway at a point between the receptor complex and the activation of β-catenin.[1][2][3] Luciferase reporter assays have shown that this compound can inhibit the activity of a constitutively active form of LRP6 (ca-LRP6), a co-receptor in the Wnt pathway, but not a constitutively active form of β-catenin.[2][7]

-

Reduction of Activated β-Catenin: It specifically reduces the levels of non-phosphorylated (active) β-catenin, without affecting the total β-catenin levels.[1][2][3]

-

Downregulation of Wnt Target Genes: By inhibiting β-catenin activity, this compound leads to the decreased expression of several canonical Wnt target genes that are critical for cell proliferation and survival.[1][2][3][4] These include:

-

AXIN2

-

HMGA2

-

MYC

-

PCNA

-

CCND1

-

Downstream Cellular Effects:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the S and G2/M phases in TNBC cells.[1][4] This is accompanied by a significant reduction in the expression of key cell cycle regulators such as CDK4, CCND1, CCNA1, CCNE1, and CCNB1.[1]

-

Induction of Apoptosis: The compound effectively induces apoptosis in TNBC cells.[1][4]

-